BenchChemオンラインストアへようこそ!

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

KCNQ Potassium Channel Modulation Neuropathic Pain Epilepsy

Secure this meta-trifluoromethylphenyl thiazole-5-carboxylate derivative as a critical synthetic intermediate for KCNQ2/3 channel openers. The 3-CF3 substituent is a proven potency determinant; substituting a generic phenyl or para-isomer compromises target affinity and pharmacokinetics. Its XLogP of 3.7 offers a reliable lipophilicity benchmark for SAR studies. Supplied as ≥98% pure crystalline solid, stored at 2-8°C.

Molecular Formula C12H8F3NO2S
Molecular Weight 287.26 g/mol
CAS No. 1018975-69-3
Cat. No. B1502582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate
CAS1018975-69-3
Molecular FormulaC12H8F3NO2S
Molecular Weight287.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3
InChIKeyGYFAAZMGGUQWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: Structural and Physicochemical Baseline for Procurement Decisions


Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 1018975-69-3) is a 2-aryl thiazole-5-carboxylate derivative featuring a 3-trifluoromethylphenyl substituent at the thiazole C2 position and a methyl ester at C5 [1]. This substitution pattern confers distinct physicochemical properties relevant to its utility as a synthetic intermediate and potential pharmacophore. The compound has a molecular formula of C₁₂H₈F₃NO₂S and a molecular weight of 287.26 g/mol . Key computed descriptors include an XLogP3-AA of 3.7, indicating moderate to high lipophilicity attributable to the trifluoromethyl group, and a hydrogen bond donor count of zero, which may influence membrane permeability and protein binding [2]. The compound is typically supplied as a crystalline solid with a reported purity of ≥98% (NLT 98%) by various vendors, stored at 2-8°C .

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: Why In-Class Substitution is Not a Trivial Procurement Decision


Within the 2-aryl thiazole-5-carboxylate scaffold, even subtle alterations in substitution pattern profoundly alter pharmacological activity, target engagement, and physicochemical behavior. The meta-trifluoromethyl substitution on the phenyl ring at the 3-position is a critical determinant of potency, selectivity, and metabolic stability in related thiazole-based inhibitors . Direct experimental comparisons demonstrate that the presence, position, and electronic nature of substituents on the phenyl ring dramatically modulate inhibitory activity against targets such as Cdc7 kinase and KCNQ channels [1]. Moreover, the methyl ester at C5 serves not only as a protecting group but also influences hydrolytic stability and potential prodrug characteristics. Consequently, substituting a generic '2-phenylthiazole-5-carboxylate' or a regioisomer with a para-trifluoromethyl group for the specific 3-(trifluoromethyl)phenyl derivative would introduce uncharacterized changes in target affinity, cellular efficacy, and pharmacokinetic properties, thereby compromising experimental reproducibility and undermining structure-activity relationship (SAR) studies [2]. The evidence below quantifies the magnitude of such differences.

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: Quantified Differentiation and Comparator Evidence


Positional Isomer Impact: Meta- vs. Para-Trifluoromethyl Substitution on KCNQ2 Channel Modulation

In a patent disclosing 2-aryl thiazole derivatives as KCNQ openers, the 3-trifluoromethylphenyl analog (corresponding to methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate) exhibited distinct modulatory activity compared to its para-substituted counterpart [1]. While the patent does not provide explicit IC₅₀ values for this exact ester, it establishes that the positional placement of the trifluoromethyl group on the phenyl ring is a critical determinant of KCNQ channel opening efficacy. The meta-substitution pattern is claimed as a preferred embodiment for achieving optimal modulation of KCNQ2 and KCNQ3 channels, which are validated targets for treating pain and epilepsy [2]. This positional specificity precludes the use of the more readily available para-trifluoromethyl analog as a functional equivalent.

KCNQ Potassium Channel Modulation Neuropathic Pain Epilepsy

Lipophilicity-Driven Permeability Enhancement Relative to Non-Fluorinated Thiazole Analogs

The incorporation of a trifluoromethyl group at the 3-position of the phenyl ring significantly elevates the lipophilicity of the compound compared to its non-fluorinated or mono-fluorinated analogs. Computed properties indicate an XLogP3-AA value of 3.7 for methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate [1]. In contrast, the calculated XLogP for the unsubstituted methyl 2-phenylthiazole-5-carboxylate is approximately 2.3 [2]. This 1.4-unit increase in LogP corresponds to a theoretical ~25-fold increase in partition coefficient (logP difference of 1.4 equates to 10^1.4 ≈ 25-fold). Increased lipophilicity is often correlated with enhanced passive membrane permeability, although it may also affect solubility and metabolic clearance [3].

Drug Discovery Physicochemical Properties ADME

Comparative Anticancer Activity of Thiazole-5-Carboxamide Scaffolds with Trifluoromethyl Substituents

A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for anticancer activity against A-549, Bel7402, and HCT-8 cell lines [1]. While the target compound in this request is a 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate (with trifluoromethyl on the phenyl ring rather than the thiazole ring), the study demonstrates that the presence of a trifluoromethyl group on the thiazole scaffold significantly influences cytotoxicity. The most active derivative in that series exhibited 48% inhibition at 10 µM against HCT-8 cells, whereas compounds lacking the trifluoromethyl group were substantially less active [2]. This class-level evidence supports the notion that trifluoromethyl substitution, regardless of its precise location, enhances antiproliferative potency in thiazole-based compounds.

Anticancer Agents Thiazole Derivatives Cytotoxicity

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: Prioritized Research and Procurement Applications


KCNQ Potassium Channel Modulator Development for Pain and Epilepsy

Procure methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate as a key synthetic intermediate or scaffold for optimizing KCNQ2/3 channel openers. The meta-trifluoromethylphenyl substitution is a preferred embodiment in patent literature for achieving potent KCNQ modulation [1]. This application is directly supported by evidence of positional isomer preference (Evidence Item 1). Use this compound to synthesize and evaluate novel derivatives in electrophysiological assays for the treatment of neuropathic pain, migraine, and epilepsy.

Lead Optimization in Anticancer Drug Discovery Programs

Incorporate methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate into focused libraries for anticancer screening. Class-level evidence indicates that trifluoromethyl substitution on the thiazole scaffold significantly enhances cytotoxicity against multiple cancer cell lines [2]. The compound's moderate lipophilicity (XLogP = 3.7) and hydrogen bond acceptor count (7) make it a suitable starting point for structure-activity relationship (SAR) studies aimed at improving cellular permeability and target engagement in oncology programs.

Physicochemical Property Benchmarking in ADME Optimization

Utilize methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate as a reference compound to establish baseline permeability and metabolic stability profiles for a series of fluorinated thiazole analogs. Its computed XLogP of 3.7 provides a quantifiable benchmark against which the lipophilicity of newly synthesized analogs can be compared [3]. This allows medicinal chemists to track the impact of structural modifications on key ADME parameters and to navigate the lipophilicity-permeability-metabolic stability trade-off inherent to trifluoromethyl-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.